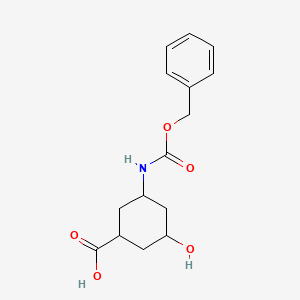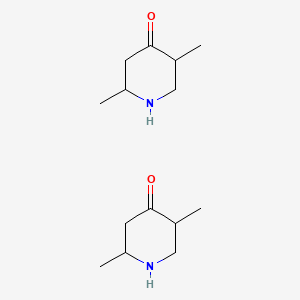
trans-2,5-Dimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,5-Dimethylpiperidin-4-one: is a heterocyclic organic compound with the molecular formula C7H13NO It contains a six-membered piperidine ring with two methyl groups at the 2 and 5 positions and a ketone group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One method involves the asymmetric synthesis of chiral cis- and trans-3-alkyl-4-aminopiperidines.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring.
Industrial Production Methods: Industrial production methods for trans-2,5-Dimethylpiperidin-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2,5-Dimethylpiperidin-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction can produce piperidinol compounds .
Aplicaciones Científicas De Investigación
Chemistry: trans-2,5-Dimethylpiperidin-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of trans-2,5-Dimethylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
trans-2,5-Dimethylpiperazine: This compound shares a similar piperidine ring structure but with different functional groups.
2,5-Dimethylpyrrolidine: Another related compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: trans-2,5-Dimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of a ketone group at the 4 position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/2C7H13NO/c2*1-5-4-8-6(2)3-7(5)9/h2*5-6,8H,3-4H2,1-2H3 |
Clave InChI |
WUDAAKKHLQRRCY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(CN1)C.CC1CC(=O)C(CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



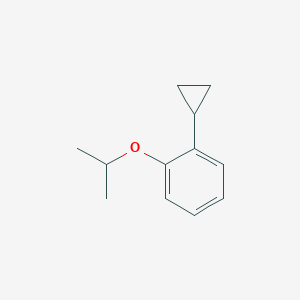
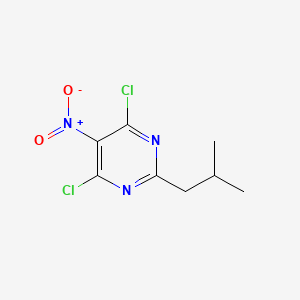
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
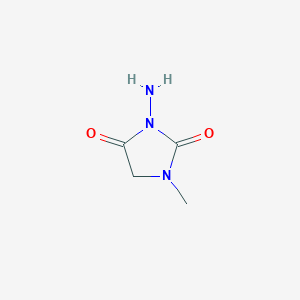
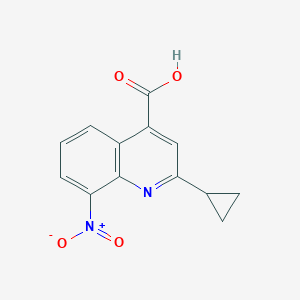

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)
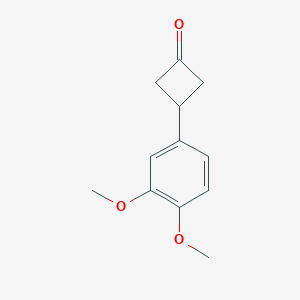

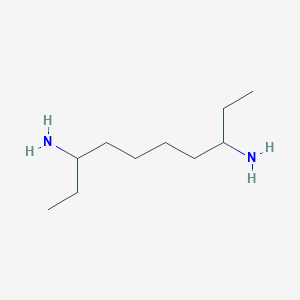
![4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
